Benzenesulfinyl chloride

CAS No.: 4972-29-6

Cat. No.: VC2016842

Molecular Formula: C6H5ClOS

Molecular Weight: 160.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4972-29-6 |

|---|---|

| Molecular Formula | C6H5ClOS |

| Molecular Weight | 160.62 g/mol |

| IUPAC Name | benzenesulfinyl chloride |

| Standard InChI | InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | DKENIBCTMGZSNM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)Cl |

Introduction

Chemical Structure and Properties

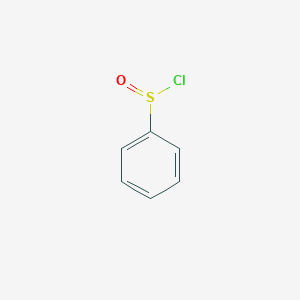

Benzenesulfinyl chloride has the molecular formula C₆H₅ClOS with a molecular weight of 160.62 g/mol . The compound features a sulfoxide group (S=O) connected to both a chlorine atom and a phenyl ring. This arrangement results in a stereogenic sulfur center, making the molecule potentially chiral, though it is commonly used as a racemic mixture .

Physical Properties

The physical properties of benzenesulfinyl chloride are summarized in the following table:

Benzenesulfinyl chloride appears as a colorless to slightly yellow liquid at room temperature. It possesses a pungent odor characteristic of sulfinyl compounds .

Synthesis Methods

Several methods have been developed for the synthesis of benzenesulfinyl chloride, with the most common approaches detailed below.

From Sodium Benzenesulfinate

The most convenient laboratory preparation involves the reaction of sodium benzenesulfinate with thionyl chloride (SOCl₂) :

PhSO₂Na + SOCl₂ → PhSOCl + SO₂ + NaCl

This reaction proceeds under mild conditions and typically yields the desired product with high purity.

From Phenyl Thioacetate

An alternative synthetic approach involves the chlorination of phenyl thioacetate at low temperatures, followed by heating :

-

A mixture of phenyl thioacetate (30.4 g, 0.2 mol) and acetic anhydride (20.4 g, 0.2 mol) is chlorinated at -10 to 0°C.

-

The color changes from yellow to red and back to yellow during the reaction.

-

The mixture is then heated to 80°C under reduced pressure (3.5 kPa) until the residue begins to boil.

-

After cooling, the product is obtained with yields of 31.5-31.8 g (98.1-99.1%) .

Reactivity and Applications

Benzenesulfinyl chloride exhibits high reactivity due to its electrophilic sulfur center and the presence of the reactive S-Cl bond. This reactivity makes it valuable in various synthetic applications.

Preparation of Sulfoxides and Sulfones

The primary application of benzenesulfinyl chloride is in the synthesis of sulfoxides and sulfones . These compounds are important structural motifs in many pharmaceuticals and agrochemicals.

Synthesis of Chiral Sulfinyl Transfer Reagents

Benzenesulfinyl chloride serves as a precursor for the preparation of chiral sulfinyl transfer reagents, which are valuable tools in asymmetric synthesis . These reagents can introduce chirality into molecules with high stereoselectivity.

General Reactivity

The compound reacts with:

-

Nucleophiles, particularly amines and alcohols

-

Grignard reagents to form complex organosulfur compounds

-

Water, undergoing hydrolysis to form benzenesulfinic acid and HCl

Analytical Characterization

The purity and identity of benzenesulfinyl chloride can be verified using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used for the analysis of benzenesulfinyl chloride . The ¹H NMR spectrum shows characteristic aromatic signals for the phenyl group, while the IR spectrum exhibits distinctive S=O stretching bands.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for the quantitative analysis of benzenesulfinyl chloride, particularly when assessing purity or monitoring reaction progress.

Comparison with Related Compounds

Benzenesulfonyl Chloride vs. Benzenesulfinyl Chloride

Benzenesulfonyl chloride (C₆H₅SO₂Cl) is structurally similar to benzenesulfinyl chloride but contains an additional oxygen atom bound to sulfur. A comparison of these compounds highlights important differences:

p-Toluenesulfinyl Chloride

p-Toluenesulfinyl chloride (C₇H₇ClOS) is another closely related compound, featuring a methyl group at the para position of the benzene ring. This structural modification affects its physical properties:

Research Applications and Future Perspectives

Current Research

Recent research involving benzenesulfinyl chloride has focused on:

-

Development of new asymmetric synthesis methodologies

-

Application in the preparation of sulfoxide-containing pharmaceuticals

-

Use as a reagent in cross-coupling reactions

-

Novel transformations leading to structurally complex molecules

Future Directions

The unique reactivity of benzenesulfinyl chloride continues to inspire new applications in chemical synthesis. Potential future developments include:

-

Enhanced methods for the preparation of enantiomerically pure benzenesulfinyl chloride

-

New catalytic reactions employing sulfinyl chemistry

-

Application in materials science and polymer chemistry

-

Development of benzenesulfinyl chloride derivatives with modified reactivity profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume